Fmoc-His(Fmoc)-OH
Description
Contextualizing Histidine in Peptide Chemistry Challenges
The incorporation of histidine into a growing peptide chain is notoriously problematic due to the unique properties of its imidazole (B134444) side chain. peptide.com These properties contribute to both stereochemical instability and undesirable side reactions. core.ac.ukbibliomed.org
Histidine is one of the most racemization-prone amino acids during peptide synthesis. nih.govacs.org Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers (epimerization), is a major concern as it can drastically alter or eliminate the biological activity of the synthetic peptide. amazonaws.com
The primary mechanism for this instability involves the imidazole side chain. During the carboxyl group activation step required for peptide bond formation, the lone pair of electrons on the unprotonated Nπ nitrogen of the imidazole ring can act as an intramolecular base. amazonaws.comimperial.ac.uk This nitrogen is positioned to abstract the proton from the adjacent α-carbon. amazonaws.com This deprotonation forms a planar, achiral enolate intermediate, which can then be re-protonated from either side, leading to a mixture of L- and D-histidine enantiomers. amazonaws.com This propensity for racemization is particularly high when using potent coupling reagents or when the coupling reaction is slow. nih.gov
Studies have consistently shown high levels of racemization for histidine derivatives compared to other amino acids, especially under conditions that favor prolonged activation times or elevated temperatures. For instance, coupling with Fmoc-His(Trt)-OH, a commonly used derivative, can result in significant racemization, with some studies reporting levels exceeding 16% under microwave heating conditions. amazonaws.com
The imidazole ring of histidine is multifunctional, capable of acting as both a nucleophile and a base, and it can be protonated to form a cationic imidazolium (B1220033) group. rsc.org This reactivity can lead to several side reactions during SPPS if the side chain is left unprotected or is inadequately protected. peptide.comcore.ac.uk
The nucleophilic nature of the imidazole nitrogen can cause it to react with activated carboxyl groups of other amino acids during the coupling step. peptide.com This can lead to the formation of transient acyl-imidazole intermediates, which, while often reactive enough to transfer the acyl group to the intended amine, can reduce the efficiency of the coupling reaction by consuming the activated acid. peptide.com In some cases, this can lead to side-product formation. Furthermore, the basicity of the imidazole ring can interfere with the reaction conditions of the synthesis cycle.
Stereochemical Instability and Racemization Propensity of Histidine Residues
Evolution of Histidine Protecting Group Strategies in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
To mitigate the issues of racemization and side reactions, various strategies have been developed to "protect" the histidine imidazole side chain during Fmoc-SPPS. The goal is to temporarily block the reactivity of the imidazole ring without interfering with the primary peptide bond formation.
The choice of a suitable side-chain protecting group for histidine in Fmoc chemistry has been a subject of extensive research. An ideal protecting group must be stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine (B6355638) in DMF) but easily removable during the final cleavage from the resin (typically with strong acid like trifluoroacetic acid, TFA). iris-biotech.de
Early and still common strategies involved protecting one of the imidazole nitrogens (typically the tele-nitrogen, Nτ) with acid-labile groups. The most widely used of these is the Trityl (Trt) group. nih.govresearchgate.net While Fmoc-His(Trt)-OH is broadly used and prevents side-chain acylation, its bulky nature only offers minimal suppression of racemization because it does not effectively block the catalytic activity of the proximal Nπ nitrogen. amazonaws.comadvancedchemtech.com Other trityl-based groups, such as 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) , have also been employed. peptide.com
To more directly address racemization, protecting groups that block the problematic Nπ nitrogen were developed. These include:
Benzyloxymethyl (Bom): Used in Boc chemistry, it is stable to bases but requires strong acid or hydrogenolysis for removal. nih.govug.edu.pl
tert-Butoxymethyl (Bum): A TFA-labile group developed for Fmoc-SPPS that provides good protection against racemization. nih.govug.edu.plbris.ac.uk
4-methoxybenzyloxymethyl (MBom): This group also effectively prevents racemization but can be expensive and its cleavage can release formaldehyde (B43269), which requires specific scavengers to prevent side reactions. nih.govresearchgate.net
The following table summarizes some key historical protecting groups for the histidine side chain in Fmoc-SPPS.
| Protecting Group | Position | Key Features | Main Drawbacks |
| Trityl (Trt) | Nτ | Widely used; compatible with standard Fmoc/TFA chemistry. peptide.com | Poor suppression of racemization, especially with strong coupling agents or heat. nih.govamazonaws.com |
| tert-Butoxycarbonyl (Boc) | Nτ | Good racemization suppression. | Partially labile to repeated piperidine treatments, limiting its use to short peptides. ug.edu.pl |
| tert-Butoxymethyl (Bum) | Nπ | Effectively prevents racemization. nih.govug.edu.pl | Limited availability; potential for side reactions upon cleavage. bris.ac.uk |
| 4-methoxybenzyloxymethyl (MBom) | Nπ | Excellent racemization suppression. nih.govresearchgate.net | High cost; cleavage can release formaldehyde, requiring scavengers. amazonaws.com |
The development of Fmoc-His(Fmoc)-OH offered a unique approach. In this derivative, the Fmoc group is used to protect both the α-amino group (Nα) and the side-chain imidazole nitrogen (Nτ). peptide.com While it seems counterintuitive to use the same protecting group for both temporary (Nα) and semi-permanent (side-chain) protection, the strategy relies on a kinetic difference.
During the synthesis cycle, the Nα-Fmoc group is removed as intended with piperidine to allow for the coupling of the next amino acid. The Nτ-Fmoc group, however, is significantly more resistant to piperidine and remains largely intact during this brief deprotection step. Crucially, the bulky Fmoc group on the imidazole ring provides steric hindrance that effectively blocks the Nπ nitrogen from catalyzing racemization during the subsequent activation and coupling step. peptide.com
This derivative is particularly useful for introducing a histidine residue near the N-terminus of a peptide, as the side-chain Fmoc group will be removed along with the N-terminal Fmoc group in the final deprotection cycle. peptide.com For internal histidine residues, its utility is limited because the side-chain Fmoc would be cleaved during the subsequent deprotection step, leaving that histidine's side chain unprotected for the remainder of the synthesis. Despite this limitation, its ability to virtually eliminate racemization during its own incorporation makes it an invaluable tool for specific, challenging syntheses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXFPFCUZKREB-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662435 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98929-98-7 | |
| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic and Theoretical Frameworks of Fmoc His Fmoc Oh in Peptide Assembly
Principles of Fmoc Protecting Group Orthogonality in SPPS
A cornerstone of modern SPPS is the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others. peptide.comiris-biotech.de The most common orthogonal strategy pairs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group with acid-labile groups for the permanent protection of reactive amino acid side chains. peptide.combiosynth.comaltabioscience.com This approach is advantageous as it avoids the repeated use of strong acids that can prematurely cleave side-chain protecting groups or the peptide from its solid support, issues sometimes encountered in the alternative Boc/Bzl strategy. altabioscience.comtotal-synthesis.com
Base-Lability of the Nα-Fmoc Group
The Nα-Fmoc group is prized for its facile removal under mild basic conditions, a process that leaves acid-labile side-chain protecting groups intact. altabioscience.comgenscript.com The deprotection mechanism is a two-step process initiated by a mild base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net
The process begins with the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by the base. peptide.comnih.gov This deprotonation is favored because it results in the formation of a stabilized fluorenyl anion, which is an aromatic system according to Hückel's rule. total-synthesis.com The subsequent step is a β-elimination reaction, which liberates the free α-amine of the amino acid, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). peptide.comnih.gov The secondary amine used for deprotection also serves as a scavenger, trapping the DBF to form a stable adduct and preventing it from participating in unwanted side reactions with the newly deprotected amine. peptide.comwikipedia.org
The efficiency of Fmoc removal can be influenced by several factors, including the choice of base, its concentration, and the solvent. While piperidine is the most common reagent, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate deprotection, although its use requires careful consideration due to potential side reactions. nih.govpeptide.com
Specific Deprotection Mechanism of the Nπ-Fmoc Group on Histidine
The imidazole (B134444) side chain of histidine contains two nitrogen atoms, designated as Nπ (N-1) and Nτ (N-3). While various protecting groups are available for the imidazole moiety, the use of an Fmoc group on the Nπ nitrogen in Fmoc-His(Fmoc)-OH presents a unique case. In a typical Fmoc/tBu SPPS workflow, the Nπ-Fmoc group is intended to be a permanent protecting group, stable to the piperidine treatments used for Nα-Fmoc removal. It is ultimately cleaved along with other acid-labile side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.
However, some studies have explored alternative strategies. For instance, replacing this compound with Fmoc-His(Mmt)-OH (where Mmt is 4-methoxytrityl) allows for the simultaneous removal of the side-chain protecting group under the mildly acidic conditions used to cleave the peptide from the resin, which can improve yields in subsequent hydrogenation reactions. google.com The stability of the Nπ-Fmoc group to base is crucial for its role in preventing side reactions during peptide synthesis.
Intramolecular Dynamics and Stereochemical Integrity in this compound
Maintaining the stereochemical purity of amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its three-dimensional structure. cem.com Histidine is particularly susceptible to racemization, the process by which the L-amino acid is converted into a mixture of L- and D-isomers. cem.compeptide.comfigshare.com
Suppression of Nπ-Mediated Racemization via Internal Fmoc Protection
The primary mechanism for histidine racemization during coupling reactions involves the imidazole side chain. The lone pair of electrons on the unprotected Nπ nitrogen can act as an internal base, abstracting the acidic α-proton of the activated carboxylic acid. cem.comamazonaws.com This abstraction leads to the formation of an achiral enolate intermediate, which can then be protonated to form either the L- or D-isomer, resulting in a loss of enantiomeric purity. cem.com
Protecting the Nπ nitrogen is therefore a key strategy to suppress this intramolecularly catalyzed racemization. researchgate.net While the bulky trityl (Trt) group at the Nτ position offers some protection, it is less effective at preventing racemization compared to protecting groups on the Nπ nitrogen. amazonaws.com The use of this compound, with the Fmoc group directly on the Nπ nitrogen, effectively blocks this racemization pathway by rendering the nitrogen non-basic. researchgate.netbris.ac.uk This strategy has been shown to be superior in minimizing epimerization, even under forcing conditions such as microwave-assisted SPPS at elevated temperatures. amazonaws.comresearchgate.net
Conformational Analysis and its Influence on Reactivity
The conformation of the protected amino acid derivative can also influence its reactivity and propensity for side reactions. The rigid structure of the Fmoc group can impose conformational constraints on the histidine residue. While detailed conformational analyses of this compound are not extensively documented in the provided search results, studies on related derivatives provide some insights. For instance, the synthesis of conformationally constrained histidine analogues, such as β-homo-histidine derivatives, highlights the importance of stereochemical control during synthesis. mdpi.com The specific arrangement of the bulky Fmoc groups in this compound likely influences the accessibility of the reactive centers and contributes to the stability of the molecule.
Reaction Kinetics and Thermodynamics of this compound Coupling
The rate and efficiency of the coupling reaction are critical for the successful synthesis of long peptides. The kinetics of peptide bond formation can be influenced by a variety of factors, including the nature of the amino acids being coupled, the activation method, the solvent, and the temperature.
Histidine coupling can be particularly challenging. Studies have shown that intensive pre-activation of Fmoc-His(Trt)-OH can lead to increased racemization. acs.org This suggests a delicate balance must be struck between achieving a sufficient reaction rate and minimizing side reactions. The use of this compound, by mitigating the risk of racemization, can potentially allow for more forcing coupling conditions to be employed when necessary, for example, to overcome steric hindrance in difficult sequences.
Research comparing different protected histidine derivatives has demonstrated the impact of the side-chain protecting group on coupling efficiency and racemization levels. For example, in the synthesis of Liraglutide, coupling with Fmoc-His(Trt)-OH at 50°C resulted in 6.8% epimerization, whereas using Fmoc-His(Boc)-OH under the same conditions reduced epimerization to a mere 0.18%. amazonaws.com Even at 90°C, Fmoc-His(Boc)-OH performed significantly better than the trityl-protected version. amazonaws.com While direct kinetic data for this compound was not found, these findings underscore the profound effect of the imidazole protecting group on reaction outcomes. The thermodynamic stability of the activated species and the transition states for both the desired coupling and the undesired racemization pathways are key determinants of the final product distribution.
Table 1: Comparison of Epimerization for Different Histidine Derivatives in Liraglutide Synthesis
| Histidine Derivative | Coupling Temperature (°C) | Epimerization (%) |
|---|---|---|
| Fmoc-His(Trt)-OH | 50 | 6.8 |
| Fmoc-His(Boc)-OH | 50 | 0.18 |
| Fmoc-His(Trt)-OH | 90 | >16 |
| Fmoc-His(Boc)-OH | 90 | 0.81 |
Data sourced from CEM Corporation application note. amazonaws.com
Advanced Methodologies for Fmoc His Fmoc Oh Integration in Solid Phase Peptide Synthesis
Optimized Coupling Strategies for Fmoc-His(Fmoc)-OH
The primary motivation for protecting the imidazole (B134444) side chain of histidine is to prevent racemization during the carboxyl group activation step of peptide coupling. The imidazole π-nitrogen (Nπ) can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity. amazonaws.comnih.gov By placing an electron-withdrawing Fmoc group on the Nπ-position, the basicity of the imidazole ring is significantly suppressed, providing excellent protection against racemization. This is the principal advantage of the this compound derivative.
Carbodiimide-Based Activation Systems
Carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are fundamental activators in SPPS. chempep.com When using this compound, activation with carbodiimides, particularly in combination with nucleophilic additives, is a viable strategy. The activation proceeds via an O-acylisourea intermediate, which then reacts with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to form a more stable active ester.
The acidic environment inherent to carbodiimide activation is advantageous as it further minimizes the risk of base-catalyzed epimerization. amazonaws.com DIC is often preferred over DCC due to the better solubility of its urea (B33335) byproduct (diisopropylurea) in common SPPS solvents like N,N-dimethylformamide (DMF). chempep.com
Impact of Additives on Coupling Efficiency and Side Reactions
Coupling additives are crucial for optimizing the incorporation of any amino acid, including this compound. Additives such as HOBt, its aza-derivative HOAt, and Oxyma serve a dual purpose: they accelerate coupling rates and act as racemization suppressors. chempep.comadvancedchemtech.com They react with the initially formed activated species to generate active esters (OBt, OAt, or Oxyma esters) that are more reactive towards the peptide's N-terminal amine and less prone to side reactions.
Oxyma and HOAt are generally considered superior to HOBt in terms of both coupling efficiency and racemization suppression. chempep.combachem.com The combination of DIC/Oxyma provides a powerful, low-racemization coupling system suitable for challenging amino acids. amazonaws.com
| Coupling System | Activator Class | Typical Additive | Key Advantages for this compound | Potential Considerations |
|---|---|---|---|---|
| DIC / HOBt | Carbodiimide | HOBt | Low cost, acidic conditions help suppress racemization. | Less efficient than newer systems; HOBt has safety concerns. |
| DIC / Oxyma | Carbodiimide | Oxyma | Excellent racemization suppression, high efficiency, safer additive. amazonaws.com | - |
| HBTU / DIPEA | Aminium Salt | Internal (HOBt) | Fast coupling kinetics. | Requires base which can increase racemization risk; potential for guanidinylation. bachem.comiris-biotech.de |
| PyBOP / DIPEA | Phosphonium (B103445) Salt | Internal (HOBt) | High efficiency, no risk of guanidinylation. bachem.com | Requires base; produces carcinogenic HMPA byproduct. bachem.com |
| HATU / DIPEA | Aminium Salt | Internal (HOAt) | Very fast and efficient, especially for difficult couplings. chempep.com | Requires base; HOAt is superior to HOBt but more expensive. |
Selective Deprotection Protocols for this compound Derivatives
The deprotection strategy for this compound is the most significant challenge to its widespread use in standard SPPS protocols. The core issue is the chemical similarity of the two Fmoc protecting groups.
Differential Lability of Nα-Fmoc and Nπ-Fmoc Groups
Both the Nα-Fmoc group on the alpha-amine and the Nπ-Fmoc group on the imidazole side chain are urethane-based protecting groups. Their cleavage mechanism relies on β-elimination initiated by a base. wikipedia.org The standard reagent for removing the temporary Nα-Fmoc group in SPPS is a 20% solution of piperidine (B6355638) in DMF. iris-biotech.de
Unfortunately, the Nπ-Fmoc group is also labile under these conditions. While the electronic environment of the imidazole nitrogen differs from that of the α-amino group, leading to potential minor differences in cleavage kinetics, there is no significant differential lability that would allow for clean, selective removal of one group while the other remains fully intact using standard deprotection reagents. Treatment with piperidine will lead to the removal of both Fmoc groups, which is undesirable as it exposes the histidine side chain to modification in subsequent coupling steps. This lack of orthogonality is the primary drawback of using Fmoc as a side-chain protecting group for histidine in iterative peptide synthesis.
Conditions for Controlled Removal of the Nπ-Fmoc Protection
Achieving the selective and controlled removal of the Nπ-Fmoc group while preserving the Nα-Fmoc group (or the peptide chain) is not feasible with standard, orthogonal SPPS methodologies. The fundamental base lability of both groups prevents a simple selective deprotection strategy.
For the this compound derivative to be useful in a standard SPPS workflow, the Nπ-Fmoc group would need to be stable to the repeated piperidine treatments used for Nα-Fmoc removal and then be cleaved at the end of the synthesis. However, this is not the case. Both groups are typically removed during the final acidolytic cleavage step (e.g., with trifluoroacetic acid, TFA), but the Nπ-Fmoc is not stable to the iterative piperidine steps.
Therefore, there is no established, reliable protocol for the selective removal of the Nπ-Fmoc group in the presence of an Nα-Fmoc group on a growing peptide chain. The use of this compound is consequently limited to specialized applications where, for instance, the simultaneous deprotection of both positions might be intended, or in block condensations where iterative deprotection is not required. For routine linear SPPS, alternative side-chain protecting groups for histidine, such as Trt, Boc, or Mtt, which offer true orthogonality with the Nα-Fmoc group, are overwhelmingly preferred.
| Protecting Group | Position | Typical Cleavage Reagent | Stability to Orthogonal Reagent | Orthogonality |
|---|---|---|---|---|
| Nα-Fmoc | α-Amine | 20% Piperidine/DMF | Stable to mild/moderate acid (TFA). chempep.com | No. Both groups are labile to piperidine, preventing selective removal. |
| Nπ-Fmoc | Imidazole Side Chain | Piperidine/DMF | Stable to mild/moderate acid (TFA). | |
| Nπ-Trt (Trityl) | Imidazole Side Chain | TFA (acid-labile). | Stable to piperidine. | Yes. Allows selective removal of Nα-Fmoc with piperidine. |
| Nπ-Boc (t-Butoxycarbonyl) | Imidazole Side Chain | TFA (acid-labile). | Stable to piperidine. | Yes. Allows selective removal of Nα-Fmoc with piperidine. |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | Nα,Nπ-bis(9-fluorenylmethoxycarbonyl)-L-histidine |
| Fmoc-His(Trt)-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nτ-(triphenylmethyl)-L-histidine |
| Fmoc-His(Boc)-OH | Nα-(9-fluorenylmethoxycarbonyl)-Nπ-(t-butoxycarbonyl)-L-histidine |
| DCC | N,N'-dicyclohexylcarbodiimide |
| DIC | N,N'-diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Oxyma | Ethyl cyano(hydroxyimino)acetate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| DIPEA | N,N-diisopropylethylamine |
| DMF | N,N-dimethylformamide |
| TFA | Trifluoroacetic acid |
Monitoring and Analytical Validation of this compound Incorporation
The successful incorporation of any amino acid derivative in Solid-Phase Peptide Synthesis (SPPS) is contingent on robust monitoring and validation protocols. For a unique derivative like Nα-Fmoc-N(im)-Fmoc-L-histidine (this compound), these steps are critical to ensure the integrity of the final peptide. The presence of two base-labile Fmoc protecting groups introduces specific considerations for both real-time monitoring of the synthesis and the final analysis of the purified product.
In-situ Monitoring Techniques (e.g., UV-Vis Spectroscopy of Dibenzylfulvene Adducts)
In-situ monitoring of Fmoc-based SPPS allows for real-time assessment of reaction completeness, primarily for the Nα-Fmoc deprotection step. The most prevalent technique relies on the quantitative analysis of the Fmoc cleavage by-product using UV-Vis spectroscopy.
The Fmoc group is removed using a secondary amine base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). nih.gov This reaction proceeds via a β-elimination mechanism, releasing the Nα-amine and generating dibenzofulvene (DBF). The highly reactive DBF is immediately trapped by the excess piperidine to form the dibenzofulvene-piperidine (DBF-piperidine) adduct, a chromophore with a distinct and strong UV absorbance. researchgate.netsemanticscholar.org
By measuring the absorbance of the solution flowing from the reactor after the deprotection step, one can quantify the amount of Fmoc group cleaved. This data confirms the successful deprotection of the previous amino acid and allows for the calculation of the substitution level (loading) of the resin. nih.gov The absorbance is typically measured at the maximum of the adduct's absorption spectrum, which is reported to be around 301 nm. nih.govresearchgate.net However, a secondary, shallower maximum around 289-290 nm is also used, as measurements at this wavelength can be less susceptible to variations caused by equipment wavelength inaccuracies. nih.govresearchgate.net
For the this compound derivative, this technique has a significant implication. During the first deprotection step after its coupling, both the Nα-Fmoc and the N(im)-Fmoc groups are expected to be cleaved by the piperidine solution. This would release two equivalents of dibenzofulvene, theoretically resulting in a UV absorbance signal that is double the intensity of that from a conventional mono-Fmoc amino acid. This amplified signal could serve as a unique marker to confirm the incorporation and subsequent deprotection of the this compound residue. However, it also signifies the loss of side-chain protection, limiting the derivative's use to the N-terminal position or in short peptides where subsequent side-chain reactivity is not a concern. peptide.com
The accuracy of this quantitative method depends on the precise value of the molar absorption coefficient (ε) of the DBF-piperidine adduct, for which a range of values have been reported in the literature.
| Wavelength (nm) | Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent System | Reference |
| 301 | 7,100 - 8,100 | 20% Piperidine in DMF | nih.gov |
| 301 | 7,800 | 20% Piperidine in DMF | semanticscholar.org |
| 301 | 8,021 | 20% Piperidine in DMF | semanticscholar.org |
| 289.8 | 6,089 | 20% Piperidine in DMF | nih.govresearchgate.net |
| 289 | 5,800 | 20% Piperidine in DMF | semanticscholar.org |
Other in-situ monitoring techniques, such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, can also be applied to SPPS. researchgate.net This involves taking a small sample of the peptidyl-resin, cleaving the peptide from it, and analyzing the mass to confirm that the correct amino acid has been added at each step.
Chromatographic and Spectrometric Assessment of Peptide Purity and Enantiomeric Excess
Following synthesis and cleavage from the solid support, the crude peptide must be rigorously analyzed to validate its identity, purity, and chiral integrity.
Purity and Identity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of a crude synthetic peptide. lcms.cz The peptide mixture is separated based on hydrophobicity, allowing for the quantification of the full-length product versus impurities such as deletion sequences (peptides missing one or more amino acids) or truncated sequences.
Chromatographic Conditions: A common setup involves a C18 stationary phase column with a mobile phase gradient of water and acetonitrile, both typically containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz TFA helps to sharpen peaks by protonating carboxyl groups and residual silanols. lcms.cz
Detection: UV detection at 214 nm, where the peptide backbone amide bond absorbs, is standard for purity analysis. rsc.org
Mass spectrometry (MS) is used concurrently to confirm the molecular weight of the synthesized peptide. nih.gov The observed mass must match the theoretical mass calculated for the target peptide sequence, confirming the successful incorporation of all amino acids, including the histidine residue introduced by this compound (after the loss of both Fmoc groups).
Enantiomeric Excess Assessment: Histidine is one of the amino acids most prone to racemization during the coupling step of SPPS. nih.govamazonaws.com The imidazole ring's π-nitrogen can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical purity. amazonaws.com
Protecting the imidazole nitrogen is a key strategy to suppress this side reaction. While groups like trityl (Trt) at the Nτ position offer some steric hindrance, protecting groups at the Nπ position, such as t-butoxymethyl (Bum) or tert-butyloxycarbonyl (Boc), are more effective at preventing racemization by electronically deactivating the ring. nih.govamazonaws.com The N(im)-Fmoc group in this compound would also protect one of the imidazole nitrogens. However, its effectiveness relative to other protecting groups and its own lability are critical considerations.
The enantiomeric purity of the final peptide is determined by a multi-step process:
Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids, typically using 6N HCl. To account for any racemization that may occur during the hydrolysis itself, deuterated acid (DCl in D₂O) can be used, which labels any newly racemized amino acids. researchgate.net
Chiral Chromatography: The resulting amino acid mixture is analyzed using a chiral chromatography technique, either gas chromatography (GC) or HPLC, with a chiral stationary phase. This separates the L- and D-isomers of each amino acid. researchgate.net
Quantification: The relative amounts of the D- and L-isomers are quantified, often using mass spectrometry, to determine the enantiomeric excess and the level of racemization for the histidine residue. researchgate.net
The table below shows a comparison of racemization levels for different histidine derivatives under various coupling conditions, illustrating the impact of the side-chain protecting group.
| Histidine Derivative | Coupling Conditions | % D-His Isomer Formed | Peptide Context | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 5.39% | Liraglutide | amazonaws.com |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.44% | Liraglutide | amazonaws.com |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | > 16% | Liraglutide | amazonaws.com |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | Liraglutide | amazonaws.com |
| Fmoc-His(Trt)-OH | TBTU/DIPEA, 1.5 h | Significant | Z-Ala-His-Pro-OH | bris.ac.uk |
| Fmoc-His(3-Bum)-OH | TBTU/DIPEA, 1.5 h | Undetectable | Z-Ala-His-Pro-OH | bris.ac.uk |
Resins and Solid Supports Compatibility with this compound
The choice of solid support is fundamental to the success of SPPS. The resin must be chemically compatible with the synthesis strategy (e.g., Fmoc/tBu), swell appropriately in the reaction solvents to ensure accessibility of reagents, and allow for efficient cleavage of the final peptide. core.ac.uk
The primary consideration for using this compound is the base lability of its N(im)-Fmoc protecting group. This group is expected to be cleaved under the same conditions as the Nα-Fmoc group (i.e., treatment with piperidine). peptide.com This instability profoundly impacts its compatibility and utility with standard SPPS resins and protocols. It means that after the first Nα-deprotection step following its coupling, the histidine side chain will be unprotected for the remainder of the synthesis, making it susceptible to side reactions during subsequent coupling steps. Therefore, this compound is most logically employed for the introduction of a histidine residue at or very near the N-terminus of a peptide.
Below is a summary of common SPPS resins and their compatibility considerations with a derivative like this compound.
| Resin Type | Linker Type | Typical Use / Cleavage | Compatibility Considerations for this compound |
| Wang Resin | p-alkoxybenzyl alcohol | Peptide Acids. Cleavage with high concentration of TFA (e.g., 95%). | Loading of the first amino acid (Fmoc-AA-OH) often requires activation (e.g., with DIC/DMAP), which can promote racemization of sensitive residues like histidine. The N(im)-Fmoc group would be stable to the final TFA cleavage. |
| Rink Amide Resin | Fmoc-protected amino-xanthenyl | Peptide Amides. Cleavage with high concentration of TFA (e.g., 95%). | The resin itself is Fmoc-protected, requiring initial deprotection. Standard coupling protocols apply. The N(im)-Fmoc group is stable to final TFA cleavage but will be lost during the first post-coupling deprotection cycle. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Protected Peptide Acids. Very acid-labile. Cleavage with dilute TFA (1%) or non-acidic conditions like TFE/DCM. | Loading is performed without carboxyl activation, using the free acid with a hindered base (e.g., DIPEA), which minimizes racemization of the first amino acid. This makes it ideal for loading sensitive residues. However, the basic loading conditions could potentially compromise the N(im)-Fmoc group. The mild cleavage conditions are a major advantage for producing protected fragments. |
| NovaSyn® TGT Resin | Trityl-based | Protected Peptide Acids. Similar to 2-CTC resin, allowing for mild cleavage. | Offers similar advantages to 2-CTC resin, notably the suppression of racemization during loading. Compatibility with the N(im)-Fmoc group during loading would need to be empirically verified. |
Comparative Performance Analysis of Fmoc His Fmoc Oh with Alternative Histidine Protecting Groups
Comparative Studies on Racemization Suppression
The primary driver for side-chain protection on histidine is the preservation of its chiral integrity. The most effective strategies involve protecting the imidazole's Nπ-nitrogen to prevent its participation in the racemization mechanism. nih.gov
Fmoc-His(Trt)-OH is a conventional choice for histidine incorporation in SPPS, where the bulky trityl group protects the Nτ-nitrogen. nih.govamazonaws.com While the Trt group's electron-withdrawing nature offers some suppression of side reactions like N-acylation, it provides only minimal protection against racemization because the problematic Nπ-nitrogen remains unprotected. amazonaws.com
Research has consistently shown that Fmoc-His(Trt)-OH is highly susceptible to racemization, particularly under conditions that prolong the activation state or involve strong bases. nih.govacs.org For instance, studies comparing different activation conditions have quantified significant levels of the D-isomer impurity.
| Protecting Group | Coupling/Activation Conditions | Racemization (% D-isomer) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | 1.0% | nih.govsemanticscholar.org |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | nih.govsemanticscholar.org |
| Fmoc-His(Trt)-OH | Microwave, 50°C, 10 min | 6.8% | amazonaws.com |
| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6% | nih.govsemanticscholar.org |
| Fmoc-His(Trt)-OH | Microwave, 90°C | >16% | amazonaws.com |
In contrast, the Fmoc-His(Fmoc)-OH derivative is fundamentally unsuitable for multi-step synthesis requiring repetitive deprotection. Upon treatment with piperidine (B6355638) to remove the Nα-Fmoc group, the side-chain Fmoc would also be cleaved, leaving a completely unprotected histidine residue for the subsequent coupling step. An unprotected histidine is highly prone to racemization. core.ac.uk Therefore, while direct comparative data is scarce due to its limited utility, this compound offers no practical advantage for racemization suppression over Trt in a standard multi-cycle SPPS protocol.
To directly address the mechanism of racemization, protecting groups that block the Nπ-position have been developed. These include the benzyloxymethyl (Bom) group and its derivatives, such as the t-butoxymethyl (Bum) and 4-methoxybenzyloxymethyl (MBom) groups. nih.govbris.ac.uk By physically and electronically shielding the Nπ-nitrogen, these groups offer superior racemization suppression.
Comparative studies highlight the effectiveness of this strategy.
Fmoc-His(MBom)-OH : When activated with HCTU/6-Cl-HOBt/DIPEA for 5 minutes, this derivative showed only 0.3% epimerization, compared to 7.8% for the Trt-protected equivalent. nih.govsemanticscholar.org Under microwave heating at 80°C, the Nπ-MBom group resulted in just 0.8% racemization, a stark contrast to the 16.6% observed with Nτ-Trt protection. nih.govsemanticscholar.org
Fmoc-His(3-Bum)-OH : This Nπ-protected derivative has also been shown to provide excellent optical stability, with acceptably low levels of racemization observed even during challenging esterification reactions to a resin, where Trt-protected histidine showed significant racemization. bris.ac.uk
This compound, with its side-chain protection on the Nτ-position (the Nπ-position is generally disfavored for bulky groups), cannot offer this mechanism-based suppression. Its performance would be inferior to Nπ-protected derivatives like those using Bom, Bum, or MBom, as it fails to protect the key nitrogen involved in the enolization pathway.
The Fmoc-His(Boc)-OH derivative, where a tert-butoxycarbonyl (Boc) group protects one of the imidazole (B134444) nitrogens, has emerged as a highly effective alternative. The Boc group, being a urethane, is strongly electron-withdrawing, which reduces the basicity of the Nπ-nitrogen and thereby suppresses its ability to catalyze racemization. amazonaws.com It is also stable to the piperidine used in Fmoc-SPPS and is removed during the final acidolytic cleavage.
Studies directly comparing Fmoc-His(Boc)-OH to Fmoc-His(Trt)-OH demonstrate its superior performance in maintaining chiral purity, especially at elevated temperatures used in microwave-assisted SPPS.
| Protecting Group | Coupling Conditions | Racemization (% D-isomer) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | amazonaws.com |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | amazonaws.com |
| Fmoc-His(Trt)-OH | 90°C | >16% | amazonaws.com |
| Fmoc-His(Boc)-OH | 90°C | 0.81% | amazonaws.com |
The side-chain Fmoc group in this compound, while also a urethane, is fundamentally non-orthogonal. Its lability prevents it from providing continuous side-chain protection throughout the synthesis. Therefore, it cannot match the reliable racemization suppression offered by the stable, Nπ-positioned Boc group.
This compound vs. Nπ-Benzyloxymethyl (Bom) and Derivatives (e.g., Mbom, Bum)
Evaluation of Coupling Efficiency and Reaction Times
The use of Fmoc-His(Boc)-OH has been shown to improve synthesis times compared to Fmoc-His(Trt)-OH. In a synthesis of 1-42 Beta Amyloid, using His(Boc) reduced the total synthesis time from 4 hours and 24 minutes to 3 hours and 58 minutes, while also decreasing epimerization. amazonaws.com This suggests that the Boc-protected derivative couples more efficiently. In another synthesis, both Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH afforded the target peptide in comparable crude purity, indicating similar coupling efficiencies under the specific conditions used (50°C for 10 minutes). amazonaws.com
For this compound, the concept of coupling efficiency in a standard multi-step synthesis is moot due to its non-orthogonality. Its application is restricted to contexts where the side-chain Fmoc does not need to be retained, such as the final step of a synthesis. In such a single-coupling scenario, its efficiency would be comparable to other Fmoc-amino acids, but this narrow application window makes it a poor performer in the context of general peptide synthesis when compared to robust, orthogonal alternatives like Fmoc-His(Boc)-OH.
Analysis of Byproduct Formation and Side Reactions
Side reactions stemming from the protecting group itself or from the unprotected/deprotected side chain can significantly impact the purity of the crude peptide.
The more advanced Nπ-protecting groups are not without their own issues. The MBom and Bum groups, for example, can release formaldehyde (B43269) during acidolytic cleavage, which can lead to unwanted byproducts. nih.govamazonaws.com The bulky Trt group, upon cleavage, generates a stable trityl cation that can reattach to nucleophilic residues like tryptophan if not properly scavenged.
A key side reaction for histidine is the acylation of the imidazole ring by the activated carboxyl group of an incoming amino acid. peptide.compeptide.com While this is often a reversible process, it consumes the activated amino acid, potentially slowing the desired peptide bond formation. peptide.com A more problematic side reaction occurs when the coupling reagent itself reacts with the imidazole ring. It has been shown that with unprotected histidine, the coupling reagent N,N'-diisopropylcarbodiimide (DIC) can form a stable adduct with the imidazole ring, leading to a significant impurity (+126 Da). acs.org
The Nτ-Trt group is known to suppress side reactions like N-acylation on the ring. amazonaws.com In contrast, the non-orthogonal nature of this compound makes it particularly vulnerable. Any premature loss of the side-chain Fmoc group during synthesis would expose the highly nucleophilic imidazole ring, rendering it susceptible to N-acylation or the formation of adducts with coupling reagents like DIC. acs.org This inherent instability represents a significant risk for byproduct formation compared to the stable and continuous protection offered by Trt, Boc, or MBom groups.
Formation of Diketopiperazines in Proline-Adjacent Sequences
Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based SPPS, particularly during the synthesis of sequences containing proline. This intramolecular cyclization reaction can lead to the cleavage of the growing peptide chain from the resin, resulting in truncated sequences and reduced yields. iris-biotech.dechempep.com The issue is especially pronounced when proline is at the C-terminus or the penultimate position of a dipeptide attached to the resin. chempep.compeptide.com The secondary amine of proline enhances the nucleophilicity of the N-terminal amine of the dipeptide, which can then attack the ester linkage to the resin, leading to DKP formation and chain loss. iris-biotech.de
The use of this compound in sequences adjacent to proline warrants careful consideration. While the bulk of the Fmoc protecting group on the imidazole nitrogen might be expected to sterically hinder DKP formation to some extent, the fundamental drivers of this side reaction remain. The alkaline conditions required for Fmoc deprotection facilitate the nucleophilic attack that initiates DKP formation. iris-biotech.de Research has shown that peptides with a penultimate proline are particularly susceptible to DKP formation due to self-deprotection and subsequent cyclization. acs.orgresearchgate.net
To mitigate DKP formation in proline-containing sequences, several strategies are employed:
Use of sterically hindered resins: Resins like 2-chlorotrityl chloride resin can sterically inhibit the formation of diketopiperazines. peptide.com
Dipeptide coupling: Coupling a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate stage. chempep.compeptide.com
Alternative deprotection conditions: The use of alternative bases to piperidine, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), has been shown to significantly reduce DKP formation. acs.orgnih.gov
A comparative study on the synthesis of Tirzepatide revealed that intermediates with a penultimate proline were highly unstable and prone to DKP formation. acs.orgresearchgate.net While specific data on this compound in this context is limited, the general principles of DKP formation in proline-adjacent sequences suggest that its use would require careful optimization of synthesis conditions to minimize this side reaction.
| Strategy | Description | Effectiveness in Proline-Adjacent Sequences |
| Sterically Hindered Resins | e.g., 2-chlorotrityl chloride resin. The bulky linker creates distance between the peptide chain and the resin support, reducing the likelihood of intramolecular cyclization. | High |
| Dipeptide Coupling | The problematic dipeptide is coupled as a single unit, bypassing the stage where the free N-terminal amine can attack the resin linkage. | High |
| Modified Deprotection | Using alternative base cocktails (e.g., DBU/piperazine/NMP) or additives can suppress DKP formation. | Moderate to High |
Applications of Fmoc His Fmoc Oh in Complex Peptide and Peptidomimetic Syntheses
Synthesis of Peptides with Multiple Histidine Residues
The synthesis of peptides containing multiple or sequential histidine residues is a notable challenge in peptide chemistry. The unprotected imidazole (B134444) side chain of a newly incorporated histidine can interfere with subsequent coupling steps, and the iterative nature of the synthesis can exacerbate racemization. The use of a side-chain protected histidine is essential to mitigate these issues.
Fmoc-His(Fmoc)-OH has been utilized in the synthesis of oligo-histidine chains. For instance, in the preparation of tetra- and penta-histidine oligonucleotides, this compound has been successfully employed as the building block. uni-hamburg.de In this context, the iterative coupling and deprotection cycle involves the removal of both Fmoc groups, leaving a free N-terminus for the next coupling and a temporarily unprotected imidazole side chain. The subsequent coupling reaction must be efficient to minimize potential side reactions involving the now-free imidazole ring of the preceding histidine residue. This approach is particularly noted for creating poly-histidine tags, which have a high affinity for certain metal resins (e.g., Ni-NTA) and are widely used for the purification of recombinant proteins. uni-hamburg.de A Korean patent also documents the use of this compound in the solid-phase synthesis of a peptide sequence, confirming its applicability in standard synthetic protocols. google.com
Integration into Long Peptide Sequences Requiring High Fidelity
The synthesis of long peptide sequences demands high efficiency and fidelity at every coupling and deprotection step to avoid the accumulation of deletion sequences and other impurities. A critical factor in maintaining fidelity, especially with histidine, is the suppression of racemization. While specific research data on the performance of this compound in long peptide synthesis is limited, the nature of its protecting groups offers some theoretical insights.
The Fmoc group on the imidazole side chain is electron-withdrawing, which can reduce the nucleophilicity of the imidazole nitrogen. This reduction helps to suppress the imidazole's role in promoting the enolization of the activated carboxyl group, a key step in the racemization pathway. Therefore, the use of Fmoc as a side-chain protecting group is expected to offer good protection against racemization.
However, the simultaneous deprotection of the side chain during each cycle means that the imidazole ring is unprotected for the remainder of the synthesis. In a long peptide synthesis involving many subsequent cycles, this prolonged exposure of unprotected histidine side chains could potentially lead to side reactions, such as modification by stray electrophiles or interaction with other side chains, which might compromise the integrity of the final peptide. This contrasts with strategies using orthogonal protecting groups like Boc or Trt, which keep the side chain protected throughout the entire chain assembly.
Design and Synthesis of Histidine-Containing Peptidomimetics
Peptidomimetics are designed to mimic or block the biological function of natural peptides but with improved properties such as enhanced stability or oral bioavailability. The incorporation of non-standard or modified amino acids, including histidine analogs, is a key strategy in their design.
Incorporation of β-Homo-Histidine and Other Non-Canonical Analogs
The synthesis of peptides containing non-canonical amino acids like β-homo-histidine often requires specialized building blocks and synthetic routes. There is currently no specific literature available detailing the use of this compound for the direct synthesis of peptidomimetics containing β-homo-histidine or other non-canonical analogs.
The synthesis of such analogs typically involves multi-step solution-phase chemistry to create the desired Fmoc-protected non-canonical amino acid first. The choice of side-chain protection is critical and is usually designed to be orthogonal to the Nα-Fmoc group to allow for selective manipulations later in the synthetic scheme. The non-orthogonal nature of this compound, where both protecting groups are removed simultaneously, would make it an unsuitable choice for synthetic routes that require the side chain to remain protected after Nα-deprotection.
Synthesis of Conformationally Constrained Histidine Derivatives
Introducing conformational constraints into a peptide backbone is a powerful tool for improving binding affinity and stability. This can be achieved by using cyclic structures or sterically demanding amino acid derivatives. While the synthesis of such complex structures containing histidine is an active area of research, there are no specific reports on the application of this compound in this context.
The synthesis of conformationally constrained derivatives often involves on-resin cyclization or other chemical modifications where a protected side chain is required. The simultaneous deprotection inherent to this compound would unmask the imidazole side chain, making it unavailable for selective, post-assembly modification strategies that rely on an orthogonal protecting group.
Preparation of Protected Peptide Fragments for Convergent Synthesis Strategies
Convergent synthesis is an efficient strategy for producing large peptides and small proteins. It involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. A critical requirement for this approach is the availability of C-terminally and side-chain protected peptide fragments.
The use of this compound is generally incompatible with the standard strategies for producing protected peptide fragments. The goal of fragment synthesis is to cleave the peptide from the resin while leaving the side-chain protecting groups intact. This requires the use of very acid-labile resins (like 2-chlorotrityl chloride resin) and side-chain protecting groups that are stable to the mild acid cleavage conditions (e.g., Boc, Trt).
If this compound were used in such a synthesis, the Fmoc group on the histidine side chain would be removed during the standard Nα-Fmoc deprotection steps with piperidine (B6355638) long before the final cleavage from the resin. Consequently, the resulting peptide fragment would have an unprotected histidine side chain, making it unsuitable for use in a convergent strategy where side-chain protection is necessary to prevent side reactions during the fragment coupling step.
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα,Nτ-bis(9-fluorenylmethyloxycarbonyl)-L-histidine |
| Fmoc-His(Trt)-OH | Nα-(9-fluorenylmethyloxycarbonyl)-Nτ-trityl-L-histidine |
| Fmoc-His(Boc)-OH | Nα-(9-fluorenylmethyloxycarbonyl)-Nτ-tert-butoxycarbonyl-L-histidine |
| Ni-NTA | Nickel-Nitrilotriacetic acid |
| 2-chlorotrityl chloride resin | 2-Chlorotrityl chloride polystyrene resin |
| Piperidine | Piperidine |
| Pyr-OH | L-Pyroglutamic acid |
| Fmoc-Tyr(OBzl)-OH | Nα-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine |
| Fmoc-Ser(OBzl)-OH | Nα-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-serine |
| Fmoc-Trp-OH | Nα-(9-fluorenylmethyloxycarbonyl)-L-tryptophan |
| DIC | N,N'-Diisopropylcarbodiimide |
| DMF | Dimethylformamide |
| HOBt | Hydroxybenzotriazole |
| Fmoc-Pro-OH | Nα-(9-fluorenylmethyloxycarbonyl)-L-proline |
| Fmoc-Arg(NO2)-OH | Nα-(9-fluorenylmethyloxycarbonyl)-Nω-nitro-L-arginine |
Challenges and Mitigation Strategies in the Utilization of Fmoc His Fmoc Oh
Optimization of Deprotection Selectivity for Complex Sequences
A significant challenge in using Fmoc-His(Fmoc)-OH is the lack of orthogonality between the two Fmoc protecting groups. Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group without affecting another. altabioscience.comacs.org In the case of this compound, both the Nα-Fmoc and the Nτ-Fmoc groups are labile to the same reagent: a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). wikipedia.orgpeptide.com
During standard Fmoc solid-phase peptide synthesis (SPPS), the Nα-Fmoc group is iteratively removed to allow for the coupling of the next amino acid. semanticscholar.org When this compound is incorporated, the piperidine treatment intended to deprotect the Nα-amino group for chain elongation will simultaneously remove the Fmoc group from the histidine side chain. peptide.com This premature deprotection of the imidazole (B134444) side chain exposes a reactive site that can lead to undesirable side reactions in subsequent synthesis steps, including racemization and modifications to the imidazole ring. Consequently, this compound is generally only suitable for introducing a histidine residue at or near the N-terminus of a short peptide sequence. peptide.com
Mitigation Strategies:
To overcome this lack of selectivity, especially in the synthesis of longer or more complex peptides, the primary strategy is to use histidine derivatives with orthogonal side-chain protecting groups. These groups are stable to the basic conditions of Fmoc removal but can be cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA) that liberates the peptide from the resin. semanticscholar.orgthermofisher.com
Common orthogonal protecting groups for the histidine imidazole side chain include:
Trityl (Trt) : Stable to piperidine but removed with TFA. peptide.comcymitquimica.com It is a bulky group, which can sometimes hinder coupling efficiency. Partial deprotection can occur when using highly acid-labile resins. sigmaaldrich.com
tert-Butoxycarbonyl (Boc) : An electron-withdrawing group that reduces the basicity of the imidazole ring, thereby minimizing racemization. amazonaws.com It is stable to piperidine and cleaved by TFA.
4-Methyltrityl (Mtt) : Cleaved under mildly acidic conditions, allowing for selective side-chain deprotection on-resin for specific modifications like cyclization or branching. smolecule.com
t-Butoxymethyl (Bum) : A TFA-labile group designed to protect the π-nitrogen of the imidazole, which is effective at preventing racemization. semanticscholar.orgbris.ac.uk
| Protecting Group | Stability to Piperidine | Cleavage Condition | Key Features |
| Fmoc (on side chain) | No | 20% Piperidine/DMF | Non-orthogonal with Nα-Fmoc; limits use to N-terminal positions. peptide.com |
| Trityl (Trt) | Yes | ~90% TFA | Widely used, but bulky; can lead to racemization at high temperatures. cymitquimica.comamazonaws.com |
| Boc | Yes | 20–50% TFA | Reduces racemization; good thermal stability. amazonaws.com |
| Mtt | Yes | 1-2% TFA/DCM | Allows for selective on-resin side-chain deprotection. smolecule.com |
Strategies for Scavenging Byproducts During Cleavage and Deprotection
During both the iterative deprotection of the Fmoc group and the final cleavage of the peptide from the resin, reactive byproducts are generated that can modify the desired peptide. Effective scavenging strategies are essential to capture these species and ensure high purity of the final product.
The base-mediated removal of an Fmoc group proceeds via β-elimination to generate dibenzofulvene (DBF). chempep.com DBF is an electrophile that can react with the newly liberated free amine, leading to a stable and irreversible adduct. The secondary amine piperidine, commonly used for Fmoc deprotection, serves a dual role by not only effecting the cleavage but also acting as a scavenger for the DBF byproduct. wikipedia.orgpublish.csiro.au Other non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also remove the Fmoc group but cannot scavenge DBF, necessitating the addition of a scavenging agent. publish.csiro.au
During the final cleavage step, typically performed with a strong acid like TFA, the side-chain protecting groups and the resin linker are removed. This process generates highly reactive cationic species (e.g., trityl cations, tert-butyl cations) that can alkylate sensitive residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.com
Mitigation Strategies:
A "cleavage cocktail" containing TFA and one or more scavenging agents is used to trap these reactive cations. The composition of the cocktail depends on the amino acid composition of the peptide.
Water : A common scavenger that can be used for peptides lacking highly sensitive residues. chempep.com
Triisopropylsilane (TIS) : A very effective scavenger for trityl cations and other carbocations.
1,2-Ethanedithiol (EDT) : A soft nucleophile often used to scavenge cations and prevent the oxidation of methionine. chempep.com
Thioanisole : Used to prevent the sulfonylation of tryptophan that can occur from byproducts of arginine protecting groups like Pbf.
Methoxyamine : Specifically used as a scavenger for formaldehyde (B43269), which can be a byproduct of the cleavage of certain protecting groups like Bum. bris.ac.uknih.govresearchgate.net
A common general-purpose cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). chempep.com
| Scavenger | Target Byproduct/Side Reaction | Peptide Residues Protected |
| Piperidine | Dibenzofulvene (DBF) | All (during Fmoc deprotection) |
| Triisopropylsilane (TIS) | Trityl and other carbocations | Trp, Tyr, Met |
| 1,2-Ethanedithiol (EDT) | Carbocations, prevents Met oxidation | Trp, Tyr, Cys, Met |
| Thioanisole | Sulfonylation from Arg(Pbf/Pmc) cleavage | Trp |
| Methoxyamine | Formaldehyde from Bum cleavage | All (prevents N-terminal modification) |
Addressing Solubility Issues in Various Reaction Media
The solubility of protected amino acids in the reaction solvent is critical for efficient SPPS. Poor solubility can lead to incomplete coupling reactions and lower yields. The solubility of Fmoc-histidine derivatives can be problematic and is highly dependent on both the side-chain protecting group and the solvent system. researchgate.net
This compound, with two large, hydrophobic fluorenyl groups, is expected to have limited solubility in some polar aprotic solvents commonly used in SPPS. For instance, the widely used Fmoc-His(Trt)-OH is known for its poor solubility in some greener solvents, often requiring the use of DMF or N-methyl-2-pyrrolidone (NMP). cymitquimica.com In contrast, studies have shown that Fmoc-His(Boc)-OH exhibits superior solubility in binary solvent mixtures like DMSO/2-MeTHF.
Mitigation Strategies:
Several strategies can be employed to address solubility challenges:
Solvent Selection : DMF and NMP are the most common solvents in SPPS due to their excellent solvating properties for both the peptide-resin and the protected amino acids. researchgate.net
Solvent Mixtures : Using mixtures of solvents can enhance solubility. For example, adding co-solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO) can improve the solubility of difficult derivatives. tandfonline.com Mixtures of triethyl phosphate (B84403) (TEP) and DMSO have also been explored as a greener alternative with good solubilizing power for many Fmoc-amino acids. tandfonline.comtandfonline.com
Chaotropic Salts : The addition of certain salts, like lithium chloride (LiCl), can disrupt aggregation and improve the solubility of both the amino acid and the growing peptide chain.
Elevated Temperatures : Performing coupling reactions at higher temperatures can increase the solubility of reagents and improve reaction rates, though this approach carries risks of side reactions.
The table below shows the solubility of various Fmoc-histidine derivatives in different solvents, highlighting the influence of the protecting group.
| Fmoc-His Derivative | Solubility in DMF | Solubility in TEP | Solubility in TEP-DMSO (3:1) |
| Fmoc-His(Trt)-OH | Good | Poor (≤ 0.1 M) tandfonline.com | Good (0.6 M) tandfonline.com |
| Fmoc-His(Boc)-OH | Good | Good | Not Reported |
| This compound | Moderate to Good | Not Reported | Not Reported |
Impact of Elevated Temperatures and Microwave Irradiation on Stability and Reactivity
The use of elevated temperatures, often facilitated by microwave irradiation, has become a common strategy to accelerate coupling and deprotection steps in SPPS, significantly reducing synthesis times. amazonaws.com However, high temperatures can negatively impact the stability of protecting groups and the stereochemical integrity of the amino acids, with histidine being particularly susceptible to racemization (epimerization). semanticscholar.orgrsc.org
The racemization of histidine is promoted by the basicity of the unprotected imidazole π-nitrogen. semanticscholar.org This side reaction is a major concern for derivatives like Fmoc-His(Trt)-OH, where the τ-nitrogen is protected, leaving the π-nitrogen exposed. Studies have shown that when using Fmoc-His(Trt)-OH, the level of D-His isomer can increase dramatically at high temperatures, reaching over 16% at 90°C. amazonaws.com
The stability of the this compound derivative under these conditions is also a concern. While specific data is limited, the cleavage of the side-chain Fmoc group would expose the imidazole ring, making it susceptible to the same temperature-induced side reactions. Furthermore, some linkers and protecting groups can exhibit instability to prolonged heating in the presence of piperidine during the deprotection step. rsc.orgnih.gov
Mitigation Strategies:
Protecting Group Selection : The most effective strategy to suppress racemization at high temperatures is the selection of a suitable side-chain protecting group. Electron-withdrawing groups like Boc or groups that protect the π-nitrogen like MBom significantly reduce the tendency for racemization. amazonaws.comnih.gov For example, under identical microwave conditions at 90°C where Fmoc-His(Trt)-OH produced >16% epimerization, Fmoc-His(Boc)-OH resulted in only 0.81%. amazonaws.com
Optimized Coupling Conditions : Using acidic coupling conditions, such as those with diisopropylcarbodiimide (DIC) and an additive like OxymaPure, can help maintain the stereochemistry of histidine, even at elevated temperatures, compared to base-mediated coupling reagents. amazonaws.comnih.gov
Temperature Control : For particularly sensitive residues like histidine, a lower coupling temperature (e.g., 50°C) can be used as a compromise between reaction speed and preservation of chiral purity. rsc.org For Fmoc-His(Trt)-OH, coupling at 50°C instead of 90°C can significantly reduce D-isomer formation. amazonaws.com
| Histidine Derivative | Coupling Temp. | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C | 6.8% | amazonaws.com |
| Fmoc-His(Trt)-OH | 90°C | >16% | amazonaws.com |
| Fmoc-His(Boc)-OH | 50°C | 0.18% | amazonaws.com |
| Fmoc-His(Boc)-OH | 90°C | 0.81% | amazonaws.com |
| Fmoc-His(MBom)-OH | 80°C | 0.8% | semanticscholar.orgnih.gov |
Green Chemistry Considerations in the Application of Fmoc His Fmoc Oh
Solvent Selection and Reduction of Environmental Footprint in Fmoc SPPS
The choice of solvent is a primary determinant of the environmental footprint of Fmoc SPPS, as solvents can constitute over 80% of the total waste generated. rsc.org Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been favored for their excellent resin-swelling properties and ability to dissolve reagents. tandfonline.comacs.org However, these solvents are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity and other hazards, prompting regulatory restrictions and an urgent search for safer alternatives. tandfonline.comgyrosproteintechnologies.comacs.org
The search for "green" solvents in SPPS focuses on materials with lower toxicity, biodegradability, and derivation from renewable resources. Key considerations for a viable replacement solvent include its ability to swell the solid support resin, dissolve the protected amino acid derivatives and reagents, and facilitate both the coupling and Fmoc-deprotection steps efficiently. rsc.org
Research has identified several promising green solvents and solvent systems:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources, 2-MeTHF has emerged as a leading green alternative to DMF and DCM. acs.org It has been successfully used for all steps of SPPS, including coupling and deprotection. acs.orgbiotage.com Studies have demonstrated that while the solubility of some Fmoc-amino acids can be a limitation, most are sufficiently soluble for practical use, often at concentrations of 0.2 M. acs.org
N-Butylpyrrolidinone (NBP): Structurally similar to NMP, NBP is not classified as a reprotoxic or mutagenic agent, making it a safer, direct replacement. tandfonline.com It has shown good performance in SPPS, particularly for the synthesis of commercial peptides like octreotide. tandfonline.com
γ-Valerolactone (GVL): GVL is a biodegradable solvent derived from lignocellulosic biomass. researchgate.net It has been shown to be an effective replacement for DMF, yielding peptides of high purity, especially when combined with microwave-assisted SPPS. tandfonline.com
Binary Solvent Mixtures: To fine-tune solvent properties like polarity and viscosity, researchers have explored binary mixtures. Systems such as dimethyl sulfoxide (B87167)/ethyl acetate (B1210297) (DMSO/EtOAc), anisole/DMSO, and NBP/dimethyl carbonate (DMC) have proven effective. gyrosproteintechnologies.comrsc.orgchemrxiv.org These mixtures can overcome the solubility limitations of single green solvents while maintaining favorable reaction kinetics and minimizing hazardous waste. For instance, an anisole/DMSO (17:3) mixture was found to be ideal for coupling reactions in flow chemistry systems. chemrxiv.org
The solubility of protected histidine derivatives is a critical factor in solvent selection. While Fmoc-His(Trt)-OH is known for poor solubility in some greener solvents, requiring mixtures with NMP or DMSO, other derivatives like Fmoc-His(Boc)-OH show better solubility profiles in binary systems like DMSO/2-MeTHF. nih.gov For Fmoc-His(Fmoc)-OH, achieving adequate solubility in a chosen green solvent system without compromising reaction efficiency is a key prerequisite for its sustainable application.
| Solvent Name | Key Green Attributes | Application in SPPS | Limitations |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, less toxic than DMF/DCM. acs.org | Used for coupling, washing, and Fmoc removal steps. acs.org | Lower polarity can affect deprotection kinetics and amino acid solubility. biotage.com |
| N-Butylpyrrolidinone (NBP) | Not classified as reprotoxic, similar properties to NMP. tandfonline.com | Effective DMF alternative; used in commercial peptide synthesis. tandfonline.com | Higher viscosity compared to DMF. |
| γ-Valerolactone (GVL) | Biodegradable, derived from biomass. researchgate.net | Replacement for DMF in microwave-assisted SPPS. tandfonline.com | Can be less efficient for certain sequences compared to traditional solvents. acs.org |
| Cyclopentyl methyl ether (CPME) | Low peroxide formation, easily recyclable. tandfonline.com | Evaluated as a potential alternative to DMF. tandfonline.combiotage.com | Deprotection steps can be slow compared to DMF. biotage.com |
| Anisole/DMSO Mixtures | Anisole is recyclable; DMSO has a favorable safety profile. chemrxiv.org | Used in flow chemistry SPPS; anisole/DMSO (17:3) ideal for coupling. chemrxiv.org | Requires optimization of mixture ratios for different steps (coupling vs. deprotection). chemrxiv.org |
| N-Octyl Pyrrolidone (NOP)/DMC Mixtures | NOP is a biogenic solvent; DMC is a green carbonate. rsc.org | NOP/DMC (80:20) mixture is suitable for automated SPPS and allows for solvent recovery via distillation. rsc.org | NOP alone has high viscosity, requiring a co-solvent like DMC. rsc.org |
Atom Economy and Waste Minimization in Syntheses Employing this compound
Atom economy, a core principle of green chemistry, is notoriously low in SPPS due to the use of protecting groups and activating agents, which are not incorporated into the final peptide product. nih.gov The side-chain protecting groups on amino acids like histidine are a major contributor to this inefficiency. For example, protecting histidine with a trityl (Trt) group causes the atom economy for that single residue's incorporation to drop from 36% (for the unprotected Fmoc-His-OH) to 22%. rsc.orgrsc.org Similarly, using a Pbf group for arginine reduces its atom economy from 36% to 24%. rsc.org
In the case of this compound, two Fmoc groups are used: one for the temporary Nα-amino protection and one for the semi-permanent protection of the imidazole (B134444) nitrogen. The use of a large protecting group like Fmoc on the side chain significantly lowers the atom economy for that step. However, a potential advantage could be process simplification if conditions could be found to cleave both Fmoc groups simultaneously post-synthesis, though typically the N-im-Fmoc group is more stable to piperidine (B6355638) than the Nα-Fmoc group, requiring different deprotection strategies.
A more advanced strategy to improve atom economy is the use of "minimal-protection" SPPS, where amino acids with unprotected or minimally protected side chains are used. researchgate.netresearchgate.net Research has explored using side-chain unprotected Fmoc-Arg(HCl)-OH and Fmoc-His-OH. researchgate.netrsc.org However, this approach presents challenges, as the unprotected histidine imidazole is nucleophilic and can react with carbodiimide (B86325) coupling reagents like DIC, leading to side-product formation. researchgate.net This necessitates the use of alternative coupling agents or carefully optimized conditions.
In Situ Fmoc Removal: Traditional SPPS protocols involve extensive solvent-consuming wash steps after both the coupling and deprotection stages. csic.es The "in situ" or "one-pot" approach eliminates the wash step after coupling. csic.espeptide.com Once the coupling reaction is complete, the deprotection reagent (e.g., piperidine) is added directly to the reaction vessel. This significantly reduces solvent consumption and shortens cycle times without compromising peptide purity. csic.es
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers precise control over reaction conditions, improved heat transfer, and reduced consumption of excess reagents and solvents. advancedchemtech.com This technology has been successfully applied to SPPS, demonstrating high efficiency and the potential for significant waste reduction. chemrxiv.org
Solvent Recycling: The use of greener solvents with favorable physical properties, such as N-octyl pyrrolidone (NOP), can enable solvent recovery through distillation from the waste stream, drastically reducing the process mass intensity (PMI). rsc.org
| Histidine Derivative | Molecular Weight ( g/mol ) | Protecting Group(s) | Atom Economy (%)* | Notes |
| Fmoc-His-OH | 379.4 | None (on side chain) | 36% | Prone to side reactions with certain coupling reagents. researchgate.netunibo.it |
| Fmoc-His(Trt)-OH | 617.7 | Trityl (Trt) | 22% | Common derivative, but Trt group adds significant mass and can cause steric hindrance. rsc.orgrsc.org |
| Fmoc-His(Boc)-OH | 479.5 | tert-Butoxycarbonyl (Boc) | 28% | Offers good solubility and lower racemization risk compared to Trt in some systems. unifi.it |
| This compound | 599.6 | 9-Fluorenylmethoxycarbonyl (Fmoc) | 23% | Large protecting group lowers atom economy; potential for simplified deprotection strategies. peptide.com |
| Fmoc-His(Mtt)-OH | 649.7 | Methyltrityl (Mtt) | 21% | Mtt group is highly acid-labile, allowing for orthogonal deprotection strategies in complex syntheses. researchgate.netpeptide.com |
*Note: Atom Economy (AE) is calculated for the incorporation of a single histidine residue into a peptide chain, using the formula: AE = (MW of unprotected His residue / MW of Fmoc-His derivative) x 100. This is a simplified calculation for illustrative purposes.
Development of More Sustainable Reagents and Protocols for this compound Coupling and Deprotection
The development of safer and more efficient reagents is a cornerstone of green SPPS. This applies to both the coupling additives that facilitate amide bond formation and the bases used for Fmoc group removal.
Sustainable Coupling Reagents: Traditionally, benzotriazole-based additives like HOBt and HBTU have been widely used. However, these compounds are recognized as being potentially explosive, posing significant safety risks. nih.gov A major advancement has been the introduction of OxymaPure (ethyl cyano(hydroxyimino)acetate) as a safe and highly effective alternative. acs.org It exhibits performance comparable or superior to HOBt in suppressing racemization and improving coupling efficiency, without the associated hazards.
For racemization-prone residues like histidine, the choice of coupling reagent is paramount. The combination of a carbodiimide like DIC with OxymaPure is a widely adopted, efficient, and safer protocol. unifi.it However, when using minimally protected histidine, DIC can cause side reactions. researchgate.net In such cases, phosphonium (B103445) salt reagents like DEPBT have been shown to mediate coupling with remarkable resistance to racemization, making them a reagent of choice for difficult couplings. bachem.com The application of these optimized, low-racemization protocols is essential for the successful incorporation of this compound.
Greener Deprotection Protocols: Piperidine, typically used in a 20% solution in DMF, is the standard reagent for Fmoc deprotection. While effective, piperidine is a hazardous substance, and efforts have been made to find alternatives or reduce its usage.
Alternative Bases: Several other bases have been investigated for Fmoc removal. 4-Methylpiperidine (4-MP) has been shown to be an effective substitute, sometimes leading to improved product purity. advancedchemtech.com Pyrrolidine has also been identified as a highly efficient base, enabling rapid Fmoc removal even in less polar green solvent systems where piperidine is less effective. acs.org In some protocols, inorganic bases like sodium hydroxide (B78521) in a 2-MeTHF/methanol mixture have been successfully used, completely eliminating piperidine. rsc.org
Future Perspectives and Emerging Research Directions for Fmoc His Fmoc Oh
Development of Next-Generation Imidazole (B134444) Protecting Groups for Histidine
The protection of the histidine imidazole side chain is a critical aspect of SPPS to prevent side reactions and racemization during coupling. nih.gov While the Fmoc group in Fmoc-His(Fmoc)-OH offers robust protection, the search for superior and more versatile protecting groups is an active area of research. The ideal next-generation protecting group would offer a combination of cost-effectiveness, ease of introduction and removal, and complete suppression of racemization under various coupling conditions.
Several alternative protecting groups for the imidazole nitrogen of histidine have been developed, each with its own set of advantages and disadvantages. These include the tert-butoxymethyl (Bum) and the 4-methoxybenzyl (MBom) groups. nih.gov The Bum group is labile to trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage conditions. nih.gov The MBom group also offers good protection but can be expensive to synthesize. nih.gov Another protecting group, the methyltrityl (Mtt) group, is utilized in Fmoc-His(Mtt)-OH and allows for selective deprotection of the side chain while the peptide remains attached to the resin, enabling site-specific modifications. smolecule.com
Recent strategies have also explored "minimal protection" or even unprotected histidine approaches to improve the atom economy and sustainability of peptide synthesis. rsc.orgcpcscientific.com These methods aim to reduce the number of protecting groups used, thereby simplifying the synthesis and reducing waste. rsc.org However, these approaches often require carefully optimized coupling conditions to avoid side reactions. rsc.org
Table 1: Comparison of Imidazole Protecting Groups for Histidine
| Protecting Group | Abbreviation | Key Features | Common Applications |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Robust protection, removed with the final cleavage. | Standard Fmoc-SPPS. |
| tert-Butoxymethyl | Bum | TFA-labile, compatible with standard cleavage. nih.gov | Fmoc-SPPS. nih.gov |
| 4-Methoxybenzyl | MBom | Good protection, can be expensive. nih.gov | Fmoc-SPPS. nih.gov |
| Methyltrityl | Mtt | Allows for orthogonal deprotection of the side chain. smolecule.com | Synthesis of modified peptides, bioconjugation. smolecule.com |
| Trityl | Trt | Commonly used, but can lead to racemization. nih.gov | Standard Fmoc-SPPS. nih.gov |
| 2-Nitrobenzenesulfonyl | Ns | Can be used in DNA-encoded library synthesis. acs.org | Solution-phase peptide synthesis for DNA-encoded libraries. acs.org |
The development of novel protecting groups continues to be a priority, with a focus on achieving a perfect balance between stability during synthesis and lability for deprotection, all while minimizing costs and environmental impact.
High-Throughput Synthesis and Automation Leveraging this compound
The demand for large libraries of peptides for drug discovery, proteomics research, and materials science has fueled the development of high-throughput synthesis and automation platforms. technoprocur.czformulationbio.comcreative-peptides.com this compound and other protected amino acids are central to these automated processes, which enable the rapid and parallel synthesis of hundreds or even thousands of peptides. technoprocur.cz
Automated peptide synthesizers, such as the Syro II parallel peptide synthesizer, utilize Fmoc chemistry to construct peptide libraries with high fidelity. technoprocur.cz These systems automate the repetitive cycles of deprotection, washing, coupling, and capping, significantly reducing manual labor and increasing reproducibility. formulationbio.comcreative-peptides.com For instance, a high-throughput platform was used to synthesize over 1700 O-glycopeptides for the construction of microarrays, demonstrating the power of automation in creating complex peptide libraries. technoprocur.cz
Innovative approaches, such as the "tea bag" method, have also been developed for multiple peptide synthesis. mdpi.com In this method, resin-filled "tea bags" are used as microreactors that can be moved together through the common steps of washing and deprotection, while the coupling of individual amino acids occurs in separate vessels. mdpi.com This strategy has been shown to be effective for synthesizing a diverse set of peptides while reducing solvent consumption. mdpi.com
Table 2: Examples of High-Throughput Peptide Synthesis Parameters
| Parameter | Example System 1: Syro II Synthesizer technoprocur.cz | Example System 2: "Tea Bag" Method mdpi.com |
|---|---|---|
| Scale | 2.5 µmol | Variable, dependent on tea bag size |
| Resin | TentaGel S Rink Amide | Polystyrene resin |
| Deprotection | Piperidine-DMF (2:3 then 1:4) | 20% Piperidine (B6355638) in DMF |
| Coupling Reagents | HBTU, HOBt, DIPEA | Not specified in detail |
| Amino Acid Excess | 4.0 equivalents | 5 milliequivalents for specific amino acids |
| Key Feature | Parallel synthesis in reactor blocks | Simultaneous synthesis in microreactors |
The continued refinement of automated synthesis platforms and the development of new high-throughput methodologies will further accelerate the discovery and development of novel peptides with diverse functionalities.
Computational Modeling and Machine Learning for Predicting this compound Behavior
The integration of computational modeling and machine learning into peptide science is revolutionizing how researchers approach peptide synthesis and design. acs.orgchemrxiv.orgkcl.ac.uknih.gov These in silico tools are being used to predict the behavior of protected amino acids like this compound, optimize reaction conditions, and even design novel peptide sequences with desired properties.
Machine learning algorithms can be trained on large datasets of peptide synthesis outcomes to predict the likelihood of success for a given sequence. kcl.ac.uk For example, the "Peptide Synthesis Score" (PepSySco) is a model that predicts the success of Fmoc-based peptide synthesis based on the amino acid sequence. kcl.ac.uk Such predictive models can help chemists to anticipate and troubleshoot problematic sequences before synthesis begins.
Computational models are also being used to understand the conformational dynamics of peptides and the influence of protecting groups. For instance, computational studies on N-methylated amino acids have revealed how these modifications restrict the conformational freedom of the peptide backbone. This knowledge is crucial for designing peptidomimetics with specific three-dimensional structures.
Furthermore, machine learning is being applied to optimize reaction conditions in real-time. chemrxiv.orgnih.gov By analyzing data from ongoing syntheses, algorithms can adjust parameters such as temperature and flow rate to maximize yield and minimize side reactions like racemization and aggregation. chemrxiv.orgnih.gov A deep learning model has been developed to predict the outcome of Fmoc deprotection reactions with high accuracy, paving the way for real-time optimization of peptide synthesis in flow chemistry systems. nih.gov
Table 3: Applications of Computational Modeling and Machine Learning in Peptide Synthesis
| Application Area | Methodology | Example | Reference |
|---|---|---|---|
| Predicting Synthesis Success | Machine Learning (Random Forest) | PepSySco model predicts the likelihood of successful peptide synthesis based on sequence. | kcl.ac.uk |
| Optimizing Reaction Conditions | Machine Learning (Bayesian Optimization) | Optimization of solvent systems and flow parameters to reduce racemization and aspartimide formation. | chemrxiv.org |
| Predicting Reaction Outcomes | Deep Learning | Prediction of Fmoc deprotection efficiency and minimization of aggregation events in fast-flow synthesis. | nih.gov |
| Understanding Conformation | Computational Modeling (Potential Energy Surface Analysis) | Characterization of the conformational restrictions imposed by N-methylation in amino acids. | |
| Catalyst Development | Machine Learning | Development of a workflow to identify and optimize peptide catalysts for specific chemical reactions. | acs.org |
The synergy between computational and experimental approaches is expected to lead to more efficient, predictable, and innovative peptide synthesis in the future.
Novel Applications in Bioconjugation and Materials Science
The unique properties of histidine, stemming from its imidazole side chain, make it a valuable component in the design of functional biomaterials and bioconjugates. The use of this compound and its derivatives in SPPS allows for the precise incorporation of histidine into synthetic peptides, opening up new avenues for applications in bioconjugation and materials science. smolecule.comrsc.orgresearchgate.net
In the realm of bioconjugation, histidine-containing peptides can be used for targeted drug delivery. smolecule.com The imidazole side chain can be selectively modified to attach therapeutic agents, imaging probes, or targeting ligands. For example, Fmoc-His(Mtt)-OH allows for the orthogonal deprotection of the histidine side chain, enabling site-specific conjugation after the peptide has been synthesized. smolecule.com
In materials science, histidine's pH-responsive nature is being exploited to create "smart" materials that can self-assemble or disassemble in response to changes in the local environment. acs.org Peptides containing multiple histidine residues can form fibrils or hydrogels at a specific pH, which can then be reversed by altering the pH. acs.org These materials have potential applications in drug delivery, tissue engineering, and biosensing.
Furthermore, histidine-based surfactants and peptidomimetics have shown promising antimicrobial activity. researchgate.net By modifying the imidazole side chain with lipophilic groups, researchers have created a new class of antimicrobial agents that are effective against a range of bacteria and fungi. researchgate.net The ease of synthesizing these molecules using Fmoc chemistry makes them attractive candidates for the development of new antibiotics.
Table 4: Emerging Applications of Histidine-Containing Synthetic Peptides
| Application Area | Key Feature of Histidine | Example Research Finding | Reference |
|---|---|---|---|
| Targeted Drug Delivery | Site-specific modification of the imidazole ring | Fmoc-His(Mtt)-OH enables orthogonal deprotection for bioconjugation. | smolecule.com |
| pH-Responsive Materials | Protonation/deprotonation of the imidazole side chain | Histidine-rich peptides form reversible fibrils in response to pH changes. | acs.org |
| Antimicrobial Agents | Cationic nature and ability to be lipidated | Histidine-based surfactants show potent antimicrobial activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| Probing Post-Translational Modifications | Chemical synthesis allows site-specific incorporation of modified histidine analogues | Synthesis of peptides with stable phosphohistidine (B1677714) analogues to study cell signaling. | rsc.org |
The versatility of histidine, combined with the power of Fmoc-SPPS, will undoubtedly lead to the development of even more sophisticated and functional materials and bioconjugates in the years to come.
Q & A
Q. Why are specific side-chain protecting groups (e.g., Trt, Boc, MBom) used for histidine in Fmoc-SPPS?
Histidine’s imidazole side chain is prone to racemization and side reactions during activation and coupling. Protecting groups like Trt (trityl), Boc (tert-butyloxycarbonyl), and MBom (methoxybenzyloxymethyl) stabilize the residue, prevent undesired reactions, and improve coupling efficiency. For example, Fmoc-His(Trt)-OH is widely used due to its acid-labile Trt group, which simplifies deprotection . However, Trt may still allow racemization under basic conditions, necessitating optimization .
Q. How can racemization of histidine be minimized during Fmoc-SPPS?
Racemization is influenced by coupling conditions and protecting group choice. Using Fmoc-His(Boc)-OH reduces racemization at elevated temperatures (e.g., 90°C) due to Boc’s steric hindrance and stability under basic conditions. Pre-activation of the amino acid with mild coupling reagents (e.g., Oxyma/DIC) and avoiding prolonged exposure to bases like piperidine also mitigate racemization .
Q. What are the advantages of Fmoc-His(Boc)-OH over Fmoc-His(Trt)-OH?
Fmoc-His(Boc)-OH offers superior racemization resistance at high temperatures, cost-effectiveness, and comparable solution stability to Fmoc-His(MBom)-OH. It is particularly suitable for synthesizing sensitive peptides like liraglutide and β-amyloid fragments, where high coupling efficiency and low epimerization are critical .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize histidine coupling to suppress racemization and Nα-endcapping?
A Taguchi DOE approach identified critical parameters for Fmoc-His(Trt)-OH coupling: pre-activation time, temperature, and reagent stoichiometry. Optimizing these factors reduced racemization by 40% in model peptides. Key findings include minimizing pre-activation time and using lower base concentrations (e.g., 2% DIPEA) to balance coupling efficiency and side reactions .
Q. What methodologies enable the synthesis of phosphorylated peptides containing histidine?
For phosphorylated Ser/Thr residues adjacent to histidine, Fmoc-His(Boc)-OH is preferred due to its stability under mild coupling conditions. Microwave-assisted synthesis should be avoided to prevent β-elimination of phosphate groups. Room-temperature deprotection with piperidine and carbodiimide coupling (e.g., DIC/Oxyma) preserve phosphorylation integrity .
Q. How do different histidine protecting groups (e.g., MBom, MMT) impact peptide cyclization and resin cleavage?
Acid-labile groups like MBom and MMT facilitate selective deprotection for cyclization. For example, MBom on Fmoc-His(MBom)-OH is cleaved with 2.5% TFA, enabling on-resin cyclization of Asp-Lys motifs without affecting Fmoc groups. However, formaldehyde scavengers (e.g., methoxyamine) must be added during cleavage to neutralize liberated formaldehyde .
Q. What analytical techniques are critical for assessing histidine racemization in synthetic peptides?
Chiral HPLC and LC-MS are essential for quantifying enantiomeric impurities. For instance, LC-MS analysis of Fmoc-His(Trt)-OH-derived peptides revealed racemized impurities that could not be removed via standard purification, underscoring the need for optimized coupling protocols .
Q. How does Fmoc-His(Boc)-OH perform in microwave-assisted SPPS compared to conventional methods?
Microwave heating (e.g., 90°C) with Fmoc-His(Boc)-OH achieves >95% coupling efficiency in 5 minutes while maintaining <1% racemization. This contrasts with Fmoc-His(Trt)-OH, which showed 5–10% racemization under similar conditions, highlighting Boc’s thermal stability .
Methodological Insights from Evidence
-
Data Table: Comparison of Histidine Protecting Groups
Protecting Group Stability (Temperature) Racemization Risk Deprotection Conditions Key Applications Trt Moderate (≤50°C) High 90% TFA/Scavengers General SPPS Boc High (≤90°C) Low 95% TFA/Scavengers High-temperature SPPS, phosphorylated peptides MBom Moderate (≤50°C) Low 2.5% TFA Cyclization, acid-sensitive sequences -
Case Study : In the synthesis of α-MSH derivatives, Fmoc-His(Trt)-OH coupling required post-purification to remove 8% racemized product, whereas Fmoc-His(Boc)-OH achieved >97% purity without additional steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
